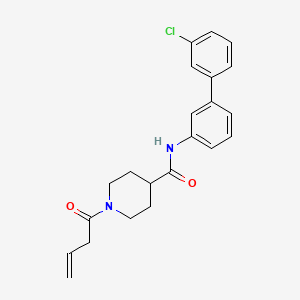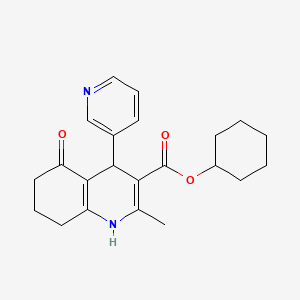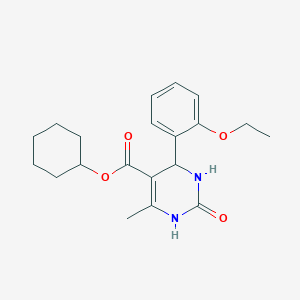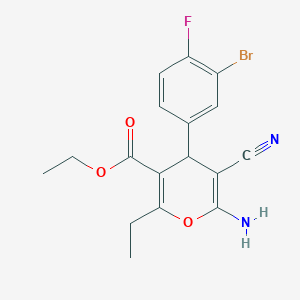![molecular formula C15H18N4OS B5143786 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5143786.png)
6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in cellular energy homeostasis, and its activation has been shown to have numerous beneficial effects in various disease states.
作用机制
6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide activates AMPK by binding to its regulatory subunit, leading to conformational changes that promote phosphorylation of the catalytic subunit. This activation of AMPK leads to downstream effects on various signaling pathways involved in energy metabolism, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and physiological effects:
The activation of AMPK by 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have numerous biochemical and physiological effects. In animal models of type 2 diabetes, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to improve glucose uptake and insulin sensitivity. Additionally, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to increase fatty acid oxidation and mitochondrial biogenesis, leading to improved energy metabolism. In cancer cells, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to induce apoptosis and inhibit cell proliferation. Furthermore, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide in lab experiments is its specificity for AMPK activation, allowing for targeted effects on energy metabolism pathways. Additionally, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of using 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide is its relatively short half-life, which may require frequent dosing in animal studies.
未来方向
There are numerous future directions for research on 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide. One potential area of research is its potential therapeutic applications in various disease states, including diabetes, cancer, and neurodegenerative diseases. Additionally, further research is needed to fully understand the downstream effects of AMPK activation by 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide on various signaling pathways involved in energy metabolism. Furthermore, the development of more potent and selective AMPK activators may lead to improved therapeutic outcomes in various disease states.
合成方法
The synthesis of 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide was first reported by Calabrese et al. in 2009. The synthesis involves the reaction of 6-aminonicotinamide with allyl bromide and 4-ethyl-2-bromomethylthiazole in the presence of a base, followed by N-alkylation with ethyl bromoacetate. The resulting intermediate is then hydrolyzed and coupled with 4-aminobenzoyl chloride to yield 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide.
科学研究应用
6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been extensively studied for its potential therapeutic applications in various disease states, including diabetes, cancer, and neurodegenerative diseases. In preclinical studies, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes. Additionally, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have anti-tumor effects in various cancer cell lines and animal models. Furthermore, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(prop-2-enylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-3-7-16-13-6-5-11(8-17-13)15(20)18-9-14-19-12(4-2)10-21-14/h3,5-6,8,10H,1,4,7,9H2,2H3,(H,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMPXUSBLXCZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)

![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)

![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)


![{1,3-dimethyl-8-[(2-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5143757.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)


![5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid](/img/structure/B5143779.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B5143787.png)